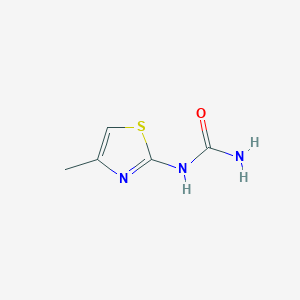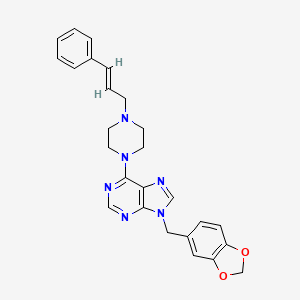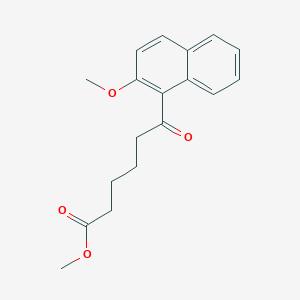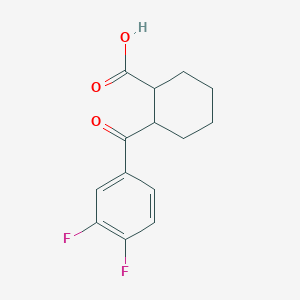
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid involves several steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with 3,4-difluorobenzoyl chloride under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid: This compound has chlorine atoms instead of fluorine, which may result in different chemical properties and reactivity.
cis-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid: The presence of methyl groups instead of fluorine can affect the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
887593-87-5 |
|---|---|
Molecular Formula |
C14H14F2O3 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-(3,4-difluorobenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H14F2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,18,19) |
InChI Key |
FKJXRXGXPJEHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
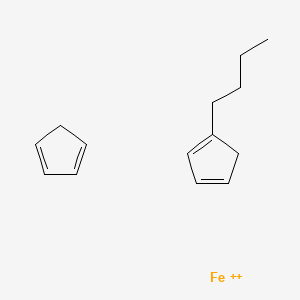
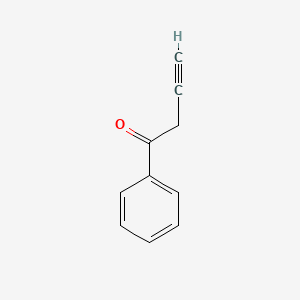
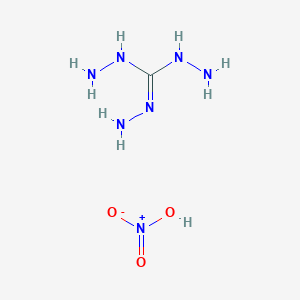
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
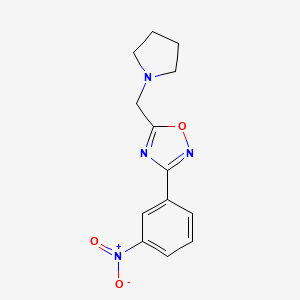

![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
